HJC0149 - 1430330-65-6

HJC0149

Catalog Number: EVT-269465
CAS Number: 1430330-65-6
Molecular Formula: C15H10ClNO4S
Molecular Weight: 335.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
HJC0149 is a potent orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3).
Overview

HJC0149 is a chemical compound that has garnered attention in scientific research, particularly for its potential therapeutic applications. It is classified as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells, commonly known as NF-kB. This compound has been studied for its effects on hepatic stellate cells, which play a crucial role in liver fibrosis and related diseases.

Source

HJC0149 was developed as part of research aimed at finding effective treatments for liver diseases. Its discovery and characterization have been documented in various scientific studies, highlighting its significance in pharmacological research.

Classification

HJC0149 falls under the category of small molecule inhibitors. It is specifically designed to modulate cellular signaling pathways, particularly those involving inflammation and fibrosis in liver tissues.

Synthesis Analysis

Methods

The synthesis of HJC0149 involves several key steps that utilize standard organic chemistry techniques. While specific proprietary methods may not be publicly detailed, the general approach includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are selected based on their functional groups suitable for further modification.
  2. Reactions: Common reactions employed in the synthesis may include nucleophilic substitutions, cyclizations, and coupling reactions to build the core structure of HJC0149.
  3. Purification: After synthesis, purification techniques such as chromatography are typically used to isolate the desired compound from by-products.

Technical Details

The technical details surrounding the synthesis often involve optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of HJC0149.

Molecular Structure Analysis

Structure

HJC0149's molecular structure is characterized by specific functional groups that contribute to its biological activity. The precise three-dimensional arrangement of atoms influences how the compound interacts with biological targets.

Data

The molecular formula of HJC0149 can be represented as CXHYNZOWC_{X}H_{Y}N_{Z}O_{W}, where XX, YY, ZZ, and WW denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The compound's molecular weight is calculated based on this formula.

Chemical Reactions Analysis

Reactions

HJC0149 undergoes various chemical reactions that can be categorized into:

  1. Binding Reactions: Interactions with target proteins such as NF-kB, which involve conformational changes upon binding.
  2. Metabolic Reactions: Biotransformation processes that occur within biological systems, affecting the compound's efficacy and half-life.

Technical Details

The kinetics of these reactions are critical for understanding how HJC0149 functions at a cellular level. Studies often employ techniques like surface plasmon resonance or isothermal titration calorimetry to measure binding affinities and reaction rates.

Mechanism of Action

Process

HJC0149 exerts its effects primarily through the inhibition of NF-kB signaling pathways. By blocking this pathway, HJC0149 prevents the activation of genes involved in inflammation and fibrosis.

Data

Experimental studies using cell lines such as LX-2 (human hepatic stellate cells) demonstrate that treatment with HJC0149 leads to reduced expression of pro-inflammatory cytokines and fibrogenic markers, indicating its potential therapeutic benefits in liver diseases.

Physical and Chemical Properties Analysis

Physical Properties

HJC0149 exhibits specific physical properties such as:

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Solubility in various solvents can vary; studies often assess solubility in water, ethanol, or dimethyl sulfoxide.

Chemical Properties

Chemical properties include stability under various pH conditions and reactivity with other chemical species. Data from stability tests indicate that HJC0149 maintains its integrity under physiological conditions, which is crucial for its application in biological studies.

Applications

Scientific Uses

HJC0149 has potential applications in:

  • Therapeutic Research: Investigated for its role in treating liver fibrosis and other inflammatory conditions.
  • Cell Signaling Studies: Used as a tool compound to elucidate NF-kB signaling pathways and their implications in disease processes.
  • Drug Development: Serves as a lead compound for further modifications aimed at enhancing its efficacy and reducing side effects.
Introduction to HJC0149

Chemical Classification and Nomenclature of HJC0149

HJC0149 (Chemical Abstract Service Registry Number: 1430330-65-6) is a synthetic small-molecule inhibitor classified as a salicylic amide derivative. Its systematic IUPAC name is 5-chloro-N-(1,1-dioxo-1H-1λ⁶-benzo[b]thiophen-6-yl)-2-hydroxybenzamide, reflecting its core structural motifs: a chlorinated salicylic acid moiety linked via an amide bond to a benzo[b]thiophene 1,1-dioxide ring. The molecular formula is C₁₅H₁₀ClNO₄S, with a molecular weight of 335.76 g/mol [1] [7]. Key physicochemical properties include:

  • cLogP: 2.88 (indicating moderate lipophilicity)
  • Topological Polar Surface Area (tPSA): 83.5 Ų (suggesting good membrane permeability)These parameters align with Lipinski’s Rule of Five, supporting its potential as an orally bioavailable drug candidate [2].

Table 1: Chemical Identity of HJC0149

PropertyValue
CAS Number1430330-65-6
Molecular FormulaC₁₅H₁₀ClNO₄S
Molecular Weight335.76 g/mol
SMILES NotationOC1=C(C=C(C=C1)Cl)C(NC2=CC3=C(C=C2)C=CS3(=O)=O)=O
Key PharmacophoresSalicylic amide, benzo[b]thiophene-1,1-dioxide

Therapeutic Relevance of STAT3 Inhibition in Oncology

STAT3 (Signal Transducer and Activator of Transcription 3) is an oncogenic transcription factor constitutively activated in >70% of human cancers, including breast, pancreatic, and hematological malignancies [3]. Its persistent activation drives tumorigenesis by:

  • Promoting Cell Proliferation: Upregulating cyclins (e.g., Cyclin D1) and c-Myc.
  • Inhibiting Apoptosis: Enhancing anti-apoptotic proteins (e.g., Bcl-2, Survivin).
  • Inducing Metastasis: Activating matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) [3] [8].

HJC0149 directly inhibits STAT3 by blocking phosphotyrosine-SH2 domain interactions, preventing STAT3 dimerization, nuclear translocation, and DNA binding. Preclinical studies demonstrate potent antiproliferative activity:

  • ER-positive breast cancer (MCF-7): IC₅₀ = 0.91 µM
  • Triple-negative breast cancer (MDA-MB-231): IC₅₀ = 1.64 µM
  • Pancreatic cancer (AsPC-1): IC₅₀ = 1.92 µM [1] [2]

Table 2: Antiproliferative Activity of HJC0149 in Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Assay
MCF-7ER⁺ Breast Cancer0.91MTS, 72 hours
MDA-MB-231Triple-Negative Breast Cancer1.64MTS, 72 hours
AsPC-1Pancreatic Adenocarcinoma1.92MTS, 72 hours
PANC-1Pancreatic Ductal Adenocarcinoma2.34MTS, 72 hours

This broad-spectrum activity validates STAT3 as a high-value oncology target and positions HJC0149 as a foundational scaffold for drug development [2] [7].

Historical Development of Small-Molecule STAT3 Inhibitors

The quest for STAT3 inhibitors evolved through three generations:1. Peptidic Inhibitors (1990s–2000s):- Early agents like PY*LKTK mimicked phosphotyrosine motifs to disrupt STAT3 dimerization.- Limitations: Poor cell permeability and proteolytic instability [3] [8].

  • First-Generation Small Molecules (2000–2010):
  • Stattic: Identified in 2006 as a non-peptidic inhibitor with an IC₅₀ of ~3–5 µM across multiple cell lines. Despite potency, it exhibited poor pharmacokinetics and oral bioavailability [3] [8].
  • Niclosamide: An anthelmintic repurposed as a STAT3 inhibitor. Inspired the salicylic amide scaffold in HJC0149 but suffered from low solubility and rapid metabolism [2] [8].
  • Optimized Salicylic Amide Derivatives (2010–Present):
  • HJC0149: Developed via fragment-based drug design (FBDD), merging privileged fragments from Stattic and niclosamide. Its salicylic amide/benzo[b]thiophene core improved target affinity and cellular penetration [8].
  • Second-Generation Analogs (e.g., HJC0416): Structural optimization of HJC0149’s phenol group with O-alkylamino tethers (e.g., 3-aminopropoxy) enhanced potency (e.g., IC₅₀ = 40 nM in AsPC-1 cells) and oral bioavailability [2] [5].

Table 3: Evolution of Key STAT3 Inhibitors

CompoundChemical ClassKey AdvanceLimitation
PY*LKTKPhosphopeptideFirst SH2 domain-targeting inhibitorProteolytic degradation
StatticNon-peptidic small moleculeSelective STAT3 dimerization inhibitionLow oral bioavailability
NiclosamideSalicylic anilideRepurposed FDA-approved drugHigh plasma protein binding
HJC0149Salicylic amideOrally active; fragment-based designModerate potency in solid tumors
HJC0416O-alkylamino derivativeNanomolar potency; improved solubilityUnder clinical evaluation

HJC0149 represents a pivotal milestone in this trajectory, enabling rational design of orally bioavailable STAT3 therapeutics [2] [5] [8].

Properties

CAS Number

1430330-65-6

Product Name

HJC0149

IUPAC Name

5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)-2-hydroxybenzamide

Molecular Formula

C15H10ClNO4S

Molecular Weight

335.75

InChI

InChI=1S/C15H10ClNO4S/c16-10-2-4-13(18)12(7-10)15(19)17-11-3-1-9-5-6-22(20,21)14(9)8-11/h1-8,18H,(H,17,19)

InChI Key

ZILFZUFDNNFSHO-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)O

Solubility

Soluble in DMSO

Synonyms

HJC0149; HJC-0149; HJC 0149;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.